molecular formula C22H24N2O7 B12695017 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate CAS No. 35739-01-6

1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate

Cat. No.: B12695017
CAS No.: 35739-01-6
M. Wt: 428.4 g/mol
InChI Key: CLVVEIINFJLFNK-ROUUACIJSA-N
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Description

1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylmethoxycarbonyl group and an L-beta-aspartyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate typically involves multiple steps, including esterification, amidation, and protection-deprotection strategies. The starting materials often include 1-methyl-3-phenylalanine and L-beta-aspartic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the availability of raw materials, waste management, and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions

1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme-substrate interactions and protein folding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-valinate
  • 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-leucinate
  • 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-isoleucinate

Uniqueness

1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in a distinct manner, making it valuable for specific applications in research and industry.

Properties

CAS No.

35739-01-6

Molecular Formula

C22H24N2O7

Molecular Weight

428.4 g/mol

IUPAC Name

(2S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C22H24N2O7/c1-30-21(28)18(12-15-8-4-2-5-9-15)23-19(25)13-17(20(26)27)24-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,23,25)(H,24,29)(H,26,27)/t17-,18-/m0/s1

InChI Key

CLVVEIINFJLFNK-ROUUACIJSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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